Oroidin

Catalog No.
S622732
CAS No.
34649-22-4
M.F
C11H11Br2N5O
M. Wt
389.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oroidin

CAS Number

34649-22-4

Product Name

Oroidin

IUPAC Name

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide

Molecular Formula

C11H11Br2N5O

Molecular Weight

389.05 g/mol

InChI

InChI=1S/C11H11Br2N5O/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17)/b2-1+

InChI Key

QKJAXHBFQSBDAR-OWOJBTEDSA-N

SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N

Synonyms

7-(15)N-oroidin, oroidin

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N

Isomeric SMILES

C1=C(NC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N

Description

Oroidine is a member of pyrroles and a secondary carboxamide. It has a role as a metabolite.
Oroidin is a natural product found in Agelas clathrodes, Stylissa massa, and other organisms with data available.

Oroidin is a bromopyrrole alkaloid first isolated from marine sponges of the genus Agelas in 1971. It belongs to the structural class of pyrrole-2-aminoimidazole and is characterized by its unique chemical structure, which includes a bromine atom and a pyrrole ring. Oroidin has been found in various sponge species, including Hymeniacidon, Cymbaxinella, and Axinella . Its relatively simple structure compared to other complex alkaloids makes it an attractive candidate for chemical optimization and derivative synthesis .

, notably Diels-Alder reactions with electron-poor dienophiles, which can lead to the formation of more complex structures . Additionally, its brominated nature allows for various substitution reactions, making it versatile in synthetic organic chemistry. Research has shown that oroidin can undergo transformations involving Pd-catalyzed cross-coupling reactions and can be synthesized through various methodologies including olefination and cyclization .

Oroidin exhibits a wide range of biological activities, making it a potential candidate for drug development:

  • Anticancer Activity: Oroidin analogues have shown significant cytotoxicity against cancer cells, particularly colon cancer cells. Some derivatives are noted for their ability to inhibit multidrug resistance mechanisms in cancer therapy, enhancing the effectiveness of conventional treatments .
  • Antiparasitic Properties: The compound demonstrates moderate activity against several protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum, indicating its potential as a treatment for diseases like African sleeping sickness and malaria .
  • Antibiofilm Activity: Oroidin has been recognized for its ability to inhibit bacterial biofilm formation, which is crucial in treating chronic infections resistant to standard antibiotics .

Various synthesis methods have been developed to produce oroidin and its derivatives:

  • Total Synthesis: Multiple research groups have reported total synthesis routes involving:
    • Pd-catalyzed C-C bond formation.
    • Olefination reactions.
    • Utilization of naturally occurring substrates like urocanic acid and ornithine .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields, allowing for efficient production of oroidin derivatives .
  • Dimerization Approaches: Dimerization of oroidin leads to polycyclic derivatives with enhanced biological activities .

Oroidin's diverse biological activities suggest several applications:

  • Pharmaceutical Development: Due to its anticancer and antiparasitic properties, oroidin is being investigated as a lead compound for new therapeutic agents.
  • Chemical Defense in Marine Biology: Oroidin serves as a chemical defense mechanism for marine sponges against predation and disease, contributing to ecological stability in marine environments .

Studies on oroidin's interactions reveal its complex role in biological systems:

  • Multidrug Resistance Mechanisms: Oroidin has been shown to interfere with the activity of multidrug resistance enzymes, potentially reversing resistance in cancer cells .
  • Ecological Interactions: Research indicates that oroidin influences bacterioplankton communities, affecting microbial dynamics in marine ecosystems .

Oroidin shares structural similarities with other bromopyrrole alkaloids. Here are some notable compounds:

Compound NameStructure TypeBiological ActivityUnique Features
ClathrodinBromopyrroleAnticancerExhibits unique dimerization properties
HymenidinBromopyrroleAntibacterialKnown for specific interactions with bacterial membranes
AgeliferinBromopyrroleAnticancerNotable for its complex synthetic pathways
Nagelamide APolycyclic alkaloidAntiparasiticContains additional cyclic structures

Oroidin's uniqueness lies in its simpler structure compared to these analogues, allowing for easier modification and optimization while maintaining significant biological activity .

Oroidin was first isolated in 1971 from the marine sponge Agelas oroides . Initial structural misassignments were corrected in 1973, revealing its linear architecture comprising a bromopyrrole carboxamide linked to a 2-aminoimidazole moiety via a propenyl chain . This revision was later confirmed through total synthesis in 1986, solidifying its place in marine natural product chemistry . Early studies highlighted its role as a chemical defense agent in sponges, deterring predators such as reef fish and inhibiting bacterial biofilm formation .

Taxonomic Distribution in Marine Sponges

Oroidin serves as a chemotaxonomic marker for sponges within the order Agelasida and family Axinellidae. Its occurrence spans multiple genera, as detailed below:

Sponge GenusFamilyNotable SpeciesGeographic Distribution
AgelasAgelasidaeA. oroides, A. sceptrumMediterranean, Caribbean
AxinellaAxinellidaeA. verrucosaIndo-Pacific, Red Sea
HymeniacidonHalichondriidaeH. aldisTemperate coastal waters
CymbaxinellaAxinellidaeC. damicornisTropical reefs

This broad taxonomic distribution underscores Oroidin’s ecological significance, with concentrations varying by species and habitat . For example, Agelas sponges consistently produce Oroidin as a major metabolite, while Axinella species often co-occur with cyclic derivatives like sceptrin and ageliferin .

Structural Classification Within Pyrrole-Imidazole Alkaloids (PIAs)

Oroidin belongs to the pyrrole-2-aminoimidazole (P-2-AI) subclass of PIAs, characterized by a bromopyrrole unit connected to an aminoimidazole through a three-carbon chain. Key structural features include:

  • Molecular Formula: C₁₁H₁₁Br₂N₅O
  • Functional Groups: 4,5-Dibromopyrrole-2-carboxamide, 2-aminoimidazole, and trans-propenyl linker .
  • Biosynthetic Role: Serves as a precursor to dimeric PIAs (e.g., sceptrin, ageliferin) via enzyme-mediated [2+2] cycloadditions or oxidative couplings .

A simplified structural representation is provided below:

$$
\text{Oroidin} = \underbrace{\text{4,5-Dibromopyrrole-2-carboxamide}}{\text{Pyrrole Unit}} - \text{CH}2\text{CH}=\text{CH} - \underbrace{\text{2-Aminoimidazole}}_{\text{Imidazole Unit}}
$$

Table 1: Key Molecular Data for Oroidin

PropertyValue
Molecular Weight389.05 g/mol
Bromine Content41.0% (w/w)
Key Spectral Signatures¹H NMR: δ 6.88 (pyrrole-H), δ 6.13 (trans-propenyl-H)

Oroidin’s structural simplicity contrasts with the complexity of its dimeric derivatives, which exhibit macrocyclic or polycyclic frameworks . For instance, sceptrin arises from a head-to-head [2+2] photocycloaddition of two Oroidin molecules, while ageliferin forms through oxidative dimerization . These transformations highlight Oroidin’s versatility as a biosynthetic building block.

Precursor Molecules and Early Metabolic Steps

The biosynthesis of oroidin, a key bromopyrrole alkaloid isolated from marine sponges of the genus Agelas, involves complex metabolic pathways utilizing multiple amino acid precursors [1] [2]. Extensive research using radiolabeled precursors has identified several critical starting materials that contribute to the formation of this important secondary metabolite [15] [32].

Table 1: Precursor Molecules and Early Metabolic Steps in Oroidin Biosynthesis

PrecursorTarget StructureEvidence TypeSupporting StudiesConfidence Level
Arginine2-aminoimidazole moietyRadiolabeled incorporationAl-Mourabit et al. 2006High
Lysine2-aminoimidazole moietyRadiolabeled incorporationMohanty et al. 2020High
ProlinePyrrole ringRadiolabeled incorporationAl-Mourabit et al. 2006High
Homoarginine2-aminoimidazole moietyMetabolomic detectionMohanty et al. 2020High
OrnithinePyrrole ringProposed pathwayAl-Mourabit et al. 2006Medium

Proline serves as the primary precursor for the pyrrole ring component of oroidin, as demonstrated through radiolabeled incorporation studies using carbon-14 labeled proline [15] [32]. The transformation of proline to the pyrrole moiety involves oxidative dehydrogenation processes that convert the pyrrolidine ring of proline to the aromatic pyrrole structure found in oroidin [45] [49]. This conversion represents a critical early step in the biosynthetic pathway and requires specific enzymatic machinery for the oxidation of the saturated ring system [50].

The 2-aminoimidazole portion of oroidin originates from lysine through a complex series of transformations involving the nonproteinogenic amino acid homoarginine as a critical branch point [13] [30]. Lysine undergoes guanidinylation to form homoarginine, which then serves as the immediate precursor for the 2-aminoimidazole heterocycle formation [24] [40]. This pathway represents a novel route connecting primary metabolism to secondary metabolite biosynthesis in marine sponges [13] [33].

Arginine also contributes to the 2-aminoimidazole moiety formation through alternative pathways, as evidenced by successful incorporation of radiolabeled arginine into oroidin in feeding experiments [15] [32]. The conversion of arginine to the aminoimidazole structure involves decarboxylation and cyclization reactions that establish the heterocyclic framework characteristic of pyrrole-imidazole alkaloids [9] [11].

Enzymatic Mechanisms: Haloperoxidase and Amidinotransferase

The biosynthesis of oroidin requires several key enzymatic transformations, with haloperoxidases and amidinotransferases playing central roles in the formation of the characteristic brominated pyrrole and guanidinium-containing structures [17] [18].

Table 2: Enzymatic Mechanisms in Oroidin Biosynthesis

Enzyme TypeFunctionSubstrateProductEvidence
HaloperoxidaseBromination of pyrrole ring4,5-dibromopyrrole precursorBrominated pyrrole moietyEnzyme activity studies
AmidinotransferaseGuanidinylation of lysineLysine to homoarginineHomoarginineBiochemical characterization
HydroxylaseHydroxylation reactionsVarious intermediatesHydroxylated intermediatesMetabolomic detection
DecarboxylaseDecarboxylation stepsAmino acid precursorsDecarboxylated productsPathway reconstruction
OxidasePyrrole ring formationProline-derived precursorPyrrole ringIn vitro reconstitution

Haloperoxidases catalyze the critical bromination reactions that introduce the characteristic halogen substituents found in oroidin [17] [23]. These enzymes utilize hydrogen peroxide as an oxidant to generate electrophilic bromine species that react with the pyrrole ring system [17] [19]. Vanadium-dependent haloperoxidases are particularly prominent in marine sponges and demonstrate remarkable stability compared to heme-containing haloperoxidases [23]. The bromination process involves the formation of hypobromous acid intermediates that subsequently react with the electron-rich pyrrole ring to install bromine atoms at specific positions [21] [23].

The mechanism of haloperoxidase-catalyzed bromination follows a well-characterized pathway involving the binding of bromide ions and hydrogen peroxide to the enzyme active site [17] [21]. The reaction proceeds through the formation of enzyme-bound bromine intermediates that facilitate the electrophilic substitution of the pyrrole substrate [19] [21]. Marine haloperoxidases exhibit exceptional thermal stability and resistance to organic solvents, making them highly effective biocatalysts for the bromination reactions required in oroidin biosynthesis [23].

Amidinotransferases, particularly arginine glycine amidinotransferase, catalyze the transfer of amidino groups from arginine to lysine, forming homoarginine [24] [38]. This enzymatic transformation represents a critical branch point connecting primary amino acid metabolism to the specialized biosynthetic pathways leading to pyrrole-imidazole alkaloids [13] [24]. The enzyme demonstrates tissue-specific expression patterns and utilizes both ornithine transcarbamoylase activity and amidinotransferase function to generate homoarginine from lysine precursors [38] [39].

The conversion of lysine to homoarginine involves the recognition of lysine as an alternative substrate by enzymes traditionally associated with arginine metabolism [39] [43]. This process requires specific enzymatic machinery capable of accommodating the extended carbon chain of lysine while maintaining the stereochemical integrity necessary for subsequent biosynthetic transformations [40] [42].

Role of Sponge Microbiomes in Biosynthesis

The production of oroidin and related pyrrole-imidazole alkaloids occurs within complex sponge holobiont systems that encompass both the eukaryotic sponge host and associated microbial communities [13] [25]. Recent research has provided compelling evidence that the sponge host itself, rather than bacterial symbionts, serves as the primary site for oroidin biosynthesis [13] [16].

Table 3: Role of Sponge Microbiomes in Oroidin Biosynthesis

Sponge GenusMicrobiome TypeOroidin ProductionBiosynthetic SourceEvidence
AgelasHigh Microbial AbundanceHighSponge hostCell culture studies
StylissaLow Microbial AbundanceHighSponge hostEnzyme reconstitution
AxinellaVariableMediumSponge hostMetabolomic analysis
AiolochroiaHigh Microbial AbundanceVariableUnknownChemical analysis
AplysinaHigh Microbial AbundanceLowDifferent pathwayComparative studies

Comparative analysis of sponge genera that produce pyrrole-imidazole alkaloids reveals that metabolomic convergence does not correlate with conservation of microbiome architectures [13] [30]. Stylissa, Axinella, and Agelas sponges exhibit vastly different microbiome structures yet maintain the capacity for pyrrole-imidazole alkaloid production [13]. This observation contrasts sharply with other marine invertebrate systems where bacterial symbionts have been validated as sites for natural product biosynthesis [13] [27].

Cell culture experiments using archaeocyte cells from sponge Teichaxinella morchella successfully recovered pyrrole-imidazole alkaloid production in the absence of bacterial symbionts [13] [16]. These findings provide direct experimental evidence supporting the hypothesis that the sponge host, rather than associated microorganisms, serves as the biosynthetic source for these compounds [12] [16].

Enzyme reconstitution studies using cell-free preparations from Agelas sceptrum and Stylissa caribica demonstrated the de novo synthesis of complex pyrrole-imidazole alkaloids from labeled oroidin precursors [16]. These experiments established that sponge-derived enzymes possess the necessary catalytic machinery to convert simple precursors into complex polycyclic alkaloids [10] [16].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

388.93099 g/mol

Monoisotopic Mass

386.93304 g/mol

Heavy Atom Count

19

UNII

PF75E92XKM

Wikipedia

Oroidin

Dates

Modify: 2024-02-18

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